N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide
Description
Properties
CAS No. |
914603-57-9 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12-5-7-15(8-6-12)20(18,19)17-11-14-4-2-3-13(9-14)10-16/h2-9,17H,10-11,16H2,1H3 |
InChI Key |
UZDNDCBPDIQOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-(aminomethyl)benzylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Antibacterial Properties
One of the most significant applications of N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide is its antibacterial activity. The compound inhibits bacterial growth by mimicking para-aminobenzoic acid, which is necessary for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides like sulfanilamide and trimethoprim, making it a candidate for further pharmacological exploration in treating bacterial infections .
Anti-inflammatory and Analgesic Effects
In addition to its antibacterial properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic effects. This potential makes it an interesting subject for research into pain management and inflammatory diseases.
Enzyme Inhibition Studies
Research has indicated that sulfonamides can act as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease. Compounds structurally similar to this compound have shown promise in this area, suggesting potential therapeutic applications in neuroprotection and cognitive enhancement .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamides:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |
| Benzylsulfonamide | Sulfonamide group with benzyl substituent | Antibacterial |
| This compound | Aminomethyl substitution on phenyl ring | Antibacterial, anti-inflammatory |
The specific aminomethyl substitution on the phenyl ring may enhance the binding affinity and selectivity toward certain biological targets compared to traditional sulfonamides, potentially leading to improved pharmacological profiles and reduced side effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to this compound:
- Antitumor Activity : Research has shown that some sulfonamides exhibit broad-spectrum antitumor activity. Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
- Neuroprotective Effects : In studies focusing on enzyme inhibition relevant to Alzheimer's disease, derivatives of sulfonamides have been found to effectively inhibit acetylcholinesterase activity, indicating potential therapeutic benefits for cognitive disorders .
Mechanism of Action
The mechanism of action of N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and reported activities:
Key Structural and Functional Insights
Substituent Effects on Polarity and Bioavailability The 4-methyl group in the target compound increases lipophilicity compared to the 4-chloro analog (C₁₃H₁₃ClN₂O₂S, ), which may enhance membrane permeability but reduce aqueous solubility.
Trifluoromethyl and azide substituents () alter electronic properties and metabolic stability, though their specific impacts on activity remain uncharacterized.
Synthetic Utility
- Azide-bearing analogs () serve as intermediates for "click chemistry," enabling conjugation to biomarkers or drug delivery systems.
Research Findings and Gaps
- Biological Activity : While direct data for the target compound are lacking, sulfonamides with 4-methylbenzenesulfonamide cores (e.g., 10d ) exhibit antimicrobial activity against Gram-positive bacteria, likely via dihydropteroate synthase inhibition .
- Computational Predictions : Molecular docking studies (as in ) could model interactions with enzymes like SARS-CoV-2 proteases, leveraging the sulfonamide’s hydrogen-bonding capacity.
Biological Activity
N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity, particularly in the fields of antibacterial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications supported by diverse scientific findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group attached to a phenyl ring with an aminomethyl substituent. Its chemical formula is . The structure allows for various interactions with biological targets, particularly due to the sulfonamide moiety, which mimics para-aminobenzoic acid (PABA), essential for bacterial folate synthesis.
Antibacterial Properties
This compound demonstrates potent antibacterial activity. The sulfonamide group inhibits bacterial growth by competing with PABA, leading to the disruption of folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides like sulfamethoxazole and has been validated through various in vitro studies.
Key Findings:
- Inhibition of Folate Synthesis : The compound's structural similarity to PABA allows it to effectively inhibit enzymes involved in folate biosynthesis in bacteria .
- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential.
Anticancer Activity
Recent studies have explored the anticancer properties of this sulfonamide derivative. In vitro assays have shown promising results against various cancer cell lines.
Case Studies:
- Cytotoxicity Against Leukemic Cells : In vitro tests revealed significant cytotoxic effects on P388 and L1210 murine leukemia cells, with an LD50 comparable to established chemotherapeutics like doxorubicin .
- Antiproliferative Effects : The compound exhibited IC50 values ranging from 0.50 to 3.58 μM across different human cancer cell lines, indicating its potential as a novel anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells .
- Binding Affinity : Interaction studies suggest that the compound may possess unique binding characteristics due to its aminomethyl substitution, potentially enhancing selectivity towards specific biological targets compared to traditional sulfonamides .
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |
| Benzylsulfonamide | Sulfonamide group with benzyl substituent | Antibacterial |
| This compound | Aminomethyl substitution | Antibacterial & anticancer |
This table highlights how this compound may offer enhanced pharmacological profiles due to its unique structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
